molecular formula C27H26ClN3O3S B2796912 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline CAS No. 902909-91-5

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2796912
CAS No.: 902909-91-5
M. Wt: 508.03
InChI Key: BUOCDHBIROZXAI-UHFFFAOYSA-N
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Description

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, a methoxy group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The piperazine ring is then introduced through a nucleophilic substitution reaction. The methoxy group is added via methylation, and the tosyl group is introduced through a sulfonation reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated quinoline derivative, while substitution of the chlorine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(3-Bromophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
  • 4-(4-(3-Fluorophenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline
  • 4-(4-(3-Methylphenyl)piperazin-1-yl)-6-methoxy-3-tosylquinoline

Uniqueness

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-19-6-9-23(10-7-19)35(32,33)26-18-29-25-11-8-22(34-2)17-24(25)27(26)31-14-12-30(13-15-31)21-5-3-4-20(28)16-21/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOCDHBIROZXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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